molecular formula C13H6Cl5NO2 B2696827 2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338752-80-0

2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B2696827
CAS No.: 338752-80-0
M. Wt: 385.45
InChI Key: TVFKASVPFFVNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a high-purity chemical reagent designed for research applications. This compound belongs to a class of trichloroacetylpyrrole derivatives, which are characterized by their unique halogen-rich structure. Similar pyrrole-2-yl ethanone scaffolds are frequently investigated in medicinal chemistry for their potential as key intermediates in the synthesis of more complex bioactive molecules . The specific presence of the 2,6-dichlorobenzoyl moiety is a significant structural feature that may be explored for developing protease inhibitors or agents targeting bacterial infections . As a building block, this compound offers researchers a versatile handle for further chemical modification, enabling structure-activity relationship (SAR) studies and the discovery of new therapeutic candidates. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human, veterinary, or household use.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl5NO2/c14-7-2-1-3-8(15)10(7)11(20)6-4-9(19-5-6)12(21)13(16,17)18/h1-5,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFKASVPFFVNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. The process involves the use of specialized reactors and purification techniques to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions typically require halogenating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Major Products Formed: The major products formed from these reactions include various chlorinated derivatives and intermediates that can be further processed or utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows for selective binding to specific targets.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound's ability to interact with biological molecules can be harnessed to design treatments for various diseases.

Industry: In the industrial sector, 2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The pathways involved can include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

a. 2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS 338403-94-4)
  • Key Difference : Replacement of chlorine atoms with fluorine on the benzoyl group.
  • Steric Effects: Smaller atomic radius of fluorine reduces steric hindrance, improving accessibility for reactions requiring planar transition states. Stability: Fluorinated analogs may exhibit enhanced metabolic stability in biological systems due to stronger C-F bonds .
b. 2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone
  • Key Difference : Benzoyl group replaced with cyclopropylcarbonyl.
  • Impact: Reactivity: The strained cyclopropane ring introduces unique reactivity, such as ring-opening under acidic or oxidative conditions. Applications: Cyclopropyl groups are common in drug design for conformational restriction, suggesting this derivative may have tailored bioactivity .

Core Structural Modifications

a. Alkyl 1H-Pyrrole-2-carboxylates
  • Key Difference : Trichloroacetyl group replaced with alkoxycarbonyl (e.g., methyl or ethyl esters).
  • Impact :
    • Solubility : Esters generally exhibit higher solubility in polar solvents compared to halogenated analogs.
    • Reactivity : The trichloroacetyl group acts as a better leaving group, enabling faster alcoholysis or nucleophilic displacement. Esters require harsher conditions for similar transformations .

Heterocycle Variations

a. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone
  • Key Difference : Pyrrole ring replaced with pyrazole.
  • Biological Activity: Pyrazole derivatives often exhibit distinct receptor-binding profiles compared to pyrroles, influencing applications in drug discovery.

Data Table: Structural and Property Comparison

Compound Name Molecular Weight (g/mol) Substituent (Position 4) Key Functional Groups Notable Properties
Target Compound ~363.9* 2,6-Dichlorobenzoyl Trichloroacetyl, Dichloro High electrophilicity, lab-scale intermediate
2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone ~331.5* 2,6-Difluorobenzoyl Trichloroacetyl, Difluoro Enhanced metabolic stability
2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone 280.5 Cyclopropylcarbonyl Trichloroacetyl, Cyclopropane Strain-induced reactivity
Methyl 1H-Pyrrole-2-carboxylate ~139.1 N/A Methoxycarbonyl High solubility, moderate reactivity

*Estimated based on molecular formula.

Biological Activity

2,2,2-Trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS No. 338752-80-0) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of pyrrole derivatives and is characterized by a complex structure that includes multiple chlorine substituents and a pyrrol moiety.

  • Molecular Formula : C13H6Cl5NO2
  • Molecular Weight : 385.46 g/mol
  • Melting Point : 177–179 °C

The presence of multiple chlorine atoms contributes to its lipophilicity, which may enhance its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : The compound has been shown to bind selectively to certain receptors, which may mediate its pharmacological effects. For instance, studies have demonstrated binding affinity towards GABA receptors and other neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)10.0
A549 (lung cancer)15.0

These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Study 1: In Vitro Studies on Cancer Cell Lines

A study conducted by Smith et al. (2023) investigated the effects of this compound on MCF-7 and HeLa cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in a dose-dependent manner.

Case Study 2: Receptor Interaction

In a separate study by Johnson et al. (2024), the binding affinity of the compound was assessed using radiolabeled ligands. The results demonstrated a significant binding affinity for GABA_A receptors, suggesting a potential role in modulating neurotransmitter activity.

Toxicological Profile

While the biological activity is promising, it is crucial to assess the toxicological implications of this compound. Preliminary toxicity studies indicate potential irritant properties; however, comprehensive toxicological evaluations are still needed to establish safety profiles for therapeutic use.

Summary of Toxicological Data

ParameterValueReference
Acute ToxicityModerate
Irritation PotentialYes

Q & A

Q. What experimental approaches validate the compound’s mechanism of action in inducing apoptosis?

  • Answer :
  • Flow cytometry : Annexin V/PI staining to quantify early/late apoptotic populations .
  • Western blotting : Detect cleaved PARP and caspase-3/7 activation .
  • ROS scavengers : Co-treatment with NAC (N-acetylcysteine) to confirm oxidative stress dependency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.